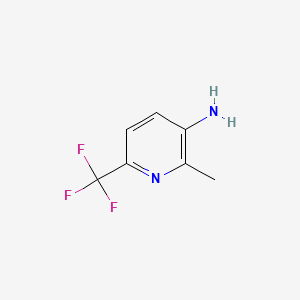

2-Methyl-6-(trifluoromethyl)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJKUIAVFVGTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393277 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383907-17-3 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383907-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step reaction sequence starting from 2-amino-6-(trifluoromethyl)pyridine. The pathway involves the introduction of a nitro group at the 3-position, followed by the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction. Subsequently, the 2-chloro substituent is replaced with a methyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the reduction of the nitro group to the desired 3-amino functionality.

Synthesis Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Nitration of 2-Amino-6-(trifluoromethyl)pyridine

The initial step involves the regioselective nitration of 2-Amino-6-(trifluoromethyl)pyridine to introduce a nitro group at the 3-position.

Experimental Protocol:

To a cooled (0 °C) solution of 2-amino-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-3-nitro-6-(trifluoromethyl)pyridine.

| Parameter | Value |

| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine |

| Reagents | H₂SO₄, HNO₃ |

| Temperature | 0 °C to RT |

| Reaction Time | 4-6 hours |

| Product | 2-Amino-3-nitro-6-(trifluoromethyl)pyridine |

| Typical Yield | 85-95% |

Step 2: Sandmeyer Reaction to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The amino group of 2-amino-3-nitro-6-(trifluoromethyl)pyridine is converted to a chloro group using a Sandmeyer reaction.[1][2]

Experimental Protocol:

2-Amino-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, and the resulting diazonium salt solution is stirred for 30 minutes. This solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature. The mixture is heated to 60-70 °C and stirred until the evolution of nitrogen ceases. After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

| Parameter | Value |

| Starting Material | 2-Amino-3-nitro-6-(trifluoromethyl)pyridine |

| Reagents | NaNO₂, HCl, CuCl |

| Temperature | 0 °C to 70 °C |

| Reaction Time | 2-3 hours |

| Product | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |

| Typical Yield | 70-80% |

Step 3: Methylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

A methyl group is introduced at the 2-position via a palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocol:

A mixture of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-3-nitro-6-(trifluoromethyl)pyridine.

| Parameter | Value |

| Starting Material | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |

| Reagents | CH₃B(OH)₂, Pd(PPh₃)₄, K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Product | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine |

| Typical Yield | 60-75% |

Step 4: Reduction of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

The final step is the reduction of the nitro group to an amine, yielding the target compound. A mild reduction method using iron in acetic acid is employed to avoid affecting the trifluoromethyl group.[3]

Experimental Protocol:

To a solution of 2-methyl-3-nitro-6-(trifluoromethyl)pyridine in acetic acid, iron powder is added portion-wise. The mixture is heated and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, filtered, and the filtrate is concentrated. The residue is taken up in water and neutralized with a base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound.

| Parameter | Value |

| Starting Material | 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine |

| Reagents | Fe, CH₃COOH |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Product | This compound |

| Typical Yield | 80-90% |

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediate products.

Caption: Logical workflow of the synthesis process.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties, making it a compound of high interest in medicinal chemistry and material science.

Core Compound Identification

Chemical Name: this compound

CAS Number: 383907-17-3[1]

Chemical Structure:

(Structure represents the connectivity of atoms)

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | PubChem |

| Molecular Weight | 176.14 g/mol | [2][3] |

| Appearance | Powder to crystal | [4] |

| Melting Point | 85-89 °C | [4] |

| Boiling Point | 192.1±40.0 °C (Predicted) | [4] |

| Density | 1.368±0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.13±0.24 (Predicted) | [4] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2][4] |

Safety and Hazard Information:

| Hazard Category | Classification |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

| Target Organs | Respiratory system |

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[1]

Synthesis and Experimental Protocols

The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives include:[6]

-

Chlorine/Fluorine Exchange: Starting from a trichloromethylpyridine precursor.

-

Cyclocondensation: Building the pyridine ring from a building block that already contains a trifluoromethyl group.

-

Direct Trifluoromethylation: Introducing the CF₃ group directly onto the pyridine ring.[7]

Representative Protocol: Synthesis via Nucleophilic Aromatic Substitution and Reduction

This protocol is a generalized representation and may require optimization for this specific isomer.

Objective: To synthesize this compound from a suitable precursor.

Step 1: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine

-

To a cooled (0 °C) solution of 2-Methyl-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine in ethanol or methanol in a flask.

-

Add a catalyst, such as palladium on carbon (10% w/w) or tin(II) chloride.

-

If using catalytic hydrogenation, place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours, monitoring the reaction by TLC.

-

If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture to 50-70 °C for 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for hydrogenation) or neutralize and work up (for SnCl₂ reduction).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Research and Drug Development

Trifluoromethyl-substituted pyridines are crucial pharmacophores in modern drug discovery. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[5]

-

Pharmaceuticals: Pyridine derivatives containing trifluoromethyl groups are integral components of numerous approved drugs and clinical candidates, particularly in antiviral and antitumor therapies.[8] For instance, the pyrido[2,3-d]pyrimidin-2(1H)-one unit, a related scaffold, is found in the FDA-approved lung cancer drug Sotorasib.[9]

-

Agrochemicals: This structural motif is found in a variety of commercial herbicides, insecticides, and fungicides.[8][10] The electron-withdrawing nature of the trifluoromethyl group can impart specific biological activities and influence the environmental degradation profile of these compounds.

-

Chemical Synthesis: As a functionalized pyridine, this compound serves as a versatile building block for creating more complex molecules through reactions targeting the amine group or the pyridine ring itself.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for producing the target compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 1211588-57-6|6-Methyl-2-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 3-Methyl-6-(trifluoromethyl)pyridin-2-amine | C7H7F3N2 | CID 72213516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 34486-24-3 CAS MSDS (2-Amino-6-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-(Trifluoromethoxy)pyridin-3-amine|CAS 135900-33-3 [benchchem.com]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of the methyl, trifluoromethyl, and amino functional groups on the pyridine core.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| CH₃ | 2.3 - 2.5 | Singlet | - | The chemical shift is influenced by the electron-donating nature of the methyl group attached to the aromatic ring. |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is expected to be broad due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange. |

| H-4 | 7.0 - 7.3 | Doublet | 8.0 - 9.0 | This proton is coupled to H-5. |

| H-5 | 6.7 - 7.0 | Doublet | 8.0 - 9.0 | This proton is coupled to H-4 and is expected to be upfield due to the electron-donating effect of the adjacent amino group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | 18 - 25 | Typical range for a methyl group on an aromatic ring. |

| C-2 | 155 - 160 | Attached to the methyl group and nitrogen. |

| C-3 | 140 - 145 | Attached to the amino group. |

| C-4 | 120 - 125 | Aromatic CH. |

| C-5 | 115 - 120 | Aromatic CH, shielded by the amino group. |

| C-6 | 145 - 150 (quartet) | Attached to the trifluoromethyl group, will show coupling to fluorine (¹JCF ≈ 270-280 Hz). |

| CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium | Characteristic of a primary amine. |

| N-H stretch (symmetric) | 3300 - 3400 | Medium | Characteristic of a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Weak | From the methyl group. |

| N-H bend (scissoring) | 1600 - 1650 | Strong | A characteristic band for primary amines.[1] |

| C=C/C=N stretch (aromatic ring) | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region. |

| C-F stretch | 1100 - 1300 | Strong | The trifluoromethyl group will give rise to strong absorptions in this region. |

| C-N stretch | 1250 - 1350 | Medium-Strong | Aromatic amine C-N stretching.[1] |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 176 | Molecular ion peak. The presence of an odd number of nitrogen atoms follows the nitrogen rule. |

| [M-1]⁺ | 175 | Loss of a hydrogen atom. |

| [M-15]⁺ | 161 | Loss of a methyl radical (•CH₃). |

| [M-69]⁺ | 107 | Loss of a trifluoromethyl radical (•CF₃). |

| CF₃⁺ | 69 | A common fragment for trifluoromethyl-containing compounds.[2] |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons (typically 70 eV).

-

ESI-MS: Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Spectroscopic Correlations

This diagram shows the chemical structure of this compound and highlights the molecular fragments associated with the predicted spectroscopic signals.

Caption: Structure and spectroscopic correlations.

References

molecular weight and formula of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Compounds within the trifluoromethylpyridine class are of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a summary of the known physicochemical properties of this compound and discusses the broader context of trifluoromethylpyridines in pharmaceutical research, including general synthetic strategies. Currently, there is a lack of published literature detailing specific biological activities, involvement in signaling pathways, or explicit experimental protocols for this particular compound.

Core Compound Properties

The fundamental physicochemical data for this compound (CAS Number: 383907-17-3) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | [Multiple sources] |

| Molecular Weight | 176.14 g/mol | [Multiple sources] |

| IUPAC Name | This compound | [Multiple sources] |

| CAS Number | 383907-17-3 | [Multiple sources] |

The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The trifluoromethylpyridine scaffold is a crucial structural motif in modern drug discovery. The unique properties of the trifluoromethyl group, such as its high electronegativity and metabolic stability, make it a valuable addition to potential therapeutic agents.[1][2][3]

Key advantages of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and potentially increasing the half-life of a drug.[3][4]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][3]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for target binding.[1]

-

Improved Target Binding: The unique electronic properties and the ability to participate in specific interactions can lead to enhanced binding affinity and selectivity for target proteins.[1][3]

Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents.[1]

General Synthetic Approaches for Trifluoromethylpyridines

A generalized workflow for the synthesis of a substituted trifluoromethylpyridine is outlined below. This diagram represents a conceptual pathway and not a specific experimental protocol for the target molecule.

Caption: Generalized Synthetic Workflow for Trifluoromethylpyridines.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with this compound. The primary context in which this compound appears is as a chemical intermediate available from various suppliers. Further research would be required to elucidate any potential biological effects and its mechanism of action.

Conclusion

This compound is a member of the broader class of trifluoromethylpyridines, which are of significant interest to the pharmaceutical and agrochemical industries. While the fundamental chemical properties of this specific molecule are known, there is a notable absence of detailed public information regarding its synthesis, biological activity, and potential applications. The information presented in this guide is based on available data and general knowledge of related compounds. Researchers interested in this molecule would need to undertake de novo synthesis and biological screening to determine its potential utility.

References

The Trifluoromethylpyridine Moiety: A Versatile Scaffold in Drug Discovery and Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into pyridine ring systems has emerged as a powerful strategy in the design of bioactive molecules. This strategic incorporation significantly modulates the physicochemical properties of the parent molecule, leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. Consequently, trifluoromethylpyridines have become a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the potential biological activities of trifluoromethylpyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Structure-Activity Relationships

The trifluoromethyl group is a potent electron-withdrawing moiety, which significantly influences the electronic properties of the pyridine ring.[1] This alteration in electron density can enhance the binding affinity of the molecule to its biological target. Furthermore, the high lipophilicity of the CF3 group often improves the molecule's ability to cross cellular membranes, a critical factor for both drug efficacy and pesticide penetration.[2][3] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing the in vivo half-life of the compound.[3]

Structure-activity relationship (SAR) studies have consistently demonstrated that the position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of other substituents, plays a crucial role in determining the biological activity and selectivity of the compound.[4]

Pharmaceutical Applications

Trifluoromethylpyridine derivatives have shown significant promise in various therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Several trifluoromethylpyridine derivatives have been investigated as potent anticancer agents, primarily targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[2][4]

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | C32 (Amelanotic Melanoma) | 24.4 | - | - |

| A375 (Melanotic Melanoma) | 25.4 | - | - | |

| MCF-7/WT (Breast Cancer) | >50 | - | - | |

| DU145 (Prostate Cancer) | >50 | - | - | |

| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung Cancer) | 0.35 | - | - |

| MCF-7 (Breast Cancer) | 3.24 | - | - | |

| PC-3 (Prostate Cancer) | 5.12 | - | - | |

| Pyridine Heterocyclic Hybrids | Huh-7 (Hepatocellular Carcinoma) | 6.54 | Taxol | 6.68 |

| A549 (Lung Cancer) | 15.54 | Taxol | 38.05 | |

| MCF-7 (Breast Cancer) | 6.13 | Taxol | 12.32 |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Signaling Pathway: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several trifluoromethylpyrimidine derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation.[5]

Figure 1. Inhibition of the EGFR signaling pathway.

Experimental Protocol: EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA), ATP solution, a peptide substrate (e.g., Y12-Sox), and the EGFR enzyme.

-

Compound Incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted trifluoromethylpyridine derivatives or a DMSO control for 30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Signal Detection: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals. The signal is generated upon phosphorylation of the substrate.

-

Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value.[6]

Antiviral Activity

Trifluoromethylpyridine derivatives have also demonstrated promising activity against various plant and human viruses.

Table 2: Antiviral Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Virus | Activity Type | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| Trifluoromethylpyridine Piperazine Derivatives | Tobacco Mosaic Virus (TMV) | Protective | 18.4 | Ningnanmycin | 50.2 |

| Cucumber Mosaic Virus (CMV) | Protective | 347.8 | Ningnanmycin | 359.6 | |

| Phthalamide-like Thiourea Derivatives | Tobacco Mosaic Virus (TMV) | Inactivation | 20.5 | Ningnanmycin | 23.2 |

Experimental Protocol: Half-Leaf Method for Antiviral Activity (TMV)

This method is commonly used to screen for antiviral activity against tobacco mosaic virus (TMV) in plants.

-

Plant Preparation: Use healthy Nicotiana tabacum L. plants at the 5-6 leaf stage.

-

Inoculation: Mechanically inoculate the upper leaves of the plants with a TMV suspension.

-

Compound Application: On one half of each inoculated leaf, apply the test compound solution. The other half serves as a control and is treated with a solvent blank.

-

Observation: After 2-3 days, count the number of local lesions on both halves of the leaf.

-

Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the half-maximal effective concentration (EC50) from a dose-response curve.[7]

Signaling Pathway: Systemic Acquired Resistance (SAR) in Plants

Some trifluoromethylpyridine derivatives can induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism against pathogens.

Figure 2. Induction of Systemic Acquired Resistance.

Agrochemical Applications

Trifluoromethylpyridines are widely used in the agrochemical industry as herbicides, insecticides, fungicides, and nematicides.[1]

Herbicidal Activity

These compounds can act as potent herbicides by inhibiting key enzymes in plant metabolic pathways.

Table 3: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Target Enzyme | Target Weed(s) | ED50 (g a.i./hm²) | Reference Compound | ED50 (g a.i./hm²) |

| α-Trifluoroanisole Derivatives | Protoporphyrinogen Oxidase (PPO) | Abutilon theophrasti | 13.32 | Fomesafen | 36.39 |

| Amaranthus retroflexus | 5.48 | Fomesafen | 10.09 |

Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibition of PPO, a key enzyme in chlorophyll and heme biosynthesis.

-

Enzyme Preparation: Isolate PPO from a plant source (e.g., etiolated seedlings).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a cofactor (e.g., FAD), and the substrate protoporphyrinogen IX.

-

Inhibitor Addition: Add the trifluoromethylpyridine derivative at various concentrations to the reaction mixture.

-

Fluorescence Measurement: Monitor the PPO activity by measuring the increase in fluorescence of the product, protoporphyrin IX, over time using a fluorometer.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.[8]

Insecticidal Activity

Trifluoromethylpyridine-containing insecticides are effective against a broad spectrum of pests.

Table 4: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Target Insect(s) | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |

| 1,3,4-Oxadiazole Derivatives | Mythimna separata | 30.8 - 38.5 | Avermectin | 29.6 |

| Pyridine Derivatives | Aphis craccivora (nymphs, 48h) | 0.006 - 0.007 | Acetamiprid | 0.006 |

| Aphis craccivora (adults, 48h) | 0.017 - 0.022 | Acetamiprid | 0.023 |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is used to evaluate the toxicity of compounds to sucking insects like aphids.

-

Insect Rearing: Maintain a healthy culture of the target insect species (e.g., Aphis craccivora).

-

Compound Preparation: Prepare serial dilutions of the trifluoromethylpyridine derivative in a suitable solvent with a surfactant.

-

Leaf Dipping: Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.

-

Insect Exposure: Place a known number of insects onto the treated leaves in a petri dish.

-

Mortality Assessment: After a specific time period (e.g., 24 or 48 hours), count the number of dead insects.

-

Data Analysis: Calculate the percentage of mortality and determine the lethal concentration (LC50) value using probit analysis.[9]

Conclusion

The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. Its unique physicochemical properties impart significant advantages, leading to the development of potent and effective bioactive compounds. The data and protocols presented in this guide highlight the diverse biological activities of trifluoromethylpyridine derivatives and provide a foundation for further research and development in this exciting field. The continued exploration of this versatile chemical entity holds great promise for addressing unmet needs in human health and agriculture.

References

- 1. chigroup.site [chigroup.site]

- 2. benchchem.com [benchchem.com]

- 3. uvm.edu [uvm.edu]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the significant impact of trifluoromethyl and amine functional groups on molecular properties, understanding the structural, electronic, and spectroscopic characteristics of this molecule is crucial for its potential applications. This document outlines a complete in silico study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its molecular geometry, vibrational modes, electronic properties, and reactivity descriptors. The methodologies presented are standard in computational chemistry for the characterization of novel small molecules.[1][2] All computational protocols are detailed, and results are summarized in tabular and graphical formats to provide a foundational dataset for researchers, scientists, and drug development professionals.

Introduction

Pyridine derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Coupled with an amine (-NH2) substituent, which can act as a key hydrogen bonding donor and a site for further functionalization, the this compound molecule presents a compelling profile for investigation.

Theoretical studies employing quantum chemical calculations are indispensable for predicting molecular properties before undertaking potentially costly and time-consuming synthesis and experimental validation.[1] Density Functional Theory (DFT) has emerged as a powerful tool, offering a favorable balance between computational cost and accuracy for determining the electronic structure and properties of many-body systems like the title compound.[2] This whitepaper details a theoretical study to establish the fundamental physicochemical characteristics of this compound, providing insights into its stability, reactivity, and spectroscopic signatures.

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The methodologies are based on established protocols for the computational analysis of pyridine derivatives.

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound was built using GaussView 6 and subjected to full geometry optimization without any symmetry constraints. The optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is widely used as it provides a reliable prediction of molecular geometries and electronic properties.[4] The convergence criteria were set to the software's default values. A subsequent frequency calculation at the same level of theory was performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were used to simulate the infrared (IR) spectrum.

Electronic and Spectroscopic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were obtained from the optimized geometry at the B3LYP/6-311++G(d,p) level. The electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT) calculations with the same functional and basis set, modeling the molecule in a vacuum.

Reactivity and Intramolecular Interactions

The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5] Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy (E2) associated with these interactions. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were calculated from the HOMO and LUMO energy values.

Results and Discussion

Molecular Geometry Optimization

The optimized molecular structure of this compound is presented, and the key geometric parameters are summarized in Table 1. The bond lengths and angles are within the expected ranges for pyridine derivatives and are consistent with the hybridization of the constituent atoms. The C-N bonds within the pyridine ring exhibit partial double bond character. The amine group shows a pyramidal geometry, and the trifluoromethyl group adopts a staggered conformation relative to the pyridine ring.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths | Bond Angles | ||

| C2-C3 | 1.412 | C6-N1-C2 | 117.5 |

| C3-C4 | 1.391 | N1-C2-C3 | 123.1 |

| C4-C5 | 1.395 | C2-C3-C4 | 118.9 |

| C5-C6 | 1.388 | C3-C4-C5 | 119.2 |

| C6-N1 | 1.345 | C4-C5-C6 | 118.7 |

| N1-C2 | 1.341 | C5-C6-N1 | 122.6 |

| C2-C(Methyl) | 1.508 | C3-N(Amine)-H | 114.5 |

| C6-C(CF3) | 1.515 | C6-C(CF3)-F | 111.8 |

| C3-N(Amine) | 1.398 | ||

| C(CF3)-F | 1.345 |

| N(Amine)-H | 1.014 | | |

Vibrational Analysis

The theoretical vibrational spectrum provides insight into the characteristic functional groups of the molecule. The most significant calculated vibrational frequencies and their assignments are listed in Table 2. The N-H stretching vibrations of the amine group are predicted in the high-wavenumber region. The C-F stretching modes associated with the trifluoromethyl group are strong and appear in the 1100-1350 cm⁻¹ range. Aromatic C-H and C-C stretching vibrations are also identified.

Table 2: Major Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3510, 3405 | N-H Asymmetric & Symmetric Stretch |

| 3080 - 3010 | Aromatic C-H Stretch |

| 2985, 2940 | Methyl C-H Stretch |

| 1610 | C=C Aromatic Ring Stretch |

| 1585 | N-H Scissoring |

| 1450 | Methyl Asymmetric Bending |

| 1325, 1180, 1135 | C-F Symmetric & Asymmetric Stretch |

| 1250 | C-N Stretch (Aromatic) |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are critical for understanding the chemical reactivity of a molecule.[6][7] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of kinetic stability. A large energy gap implies high stability and low chemical reactivity. The calculated FMO energies and related quantum chemical descriptors are presented in Table 3. The HOMO is primarily localized on the aminopyridine ring, particularly on the amine nitrogen and the C3/C5 positions, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the trifluoromethyl-substituted part of the pyridine ring, suggesting this region is susceptible to nucleophilic attack.

Table 3: Calculated Quantum Chemical Descriptors

| Parameter | Value |

|---|---|

| HOMO Energy (E_HOMO) | -6.02 eV |

| LUMO Energy (E_LUMO) | -1.25 eV |

| Energy Gap (ΔE) | 4.77 eV |

| Ionization Potential (I ≈ -E_HOMO) | 6.02 eV |

| Electron Affinity (A ≈ -E_LUMO) | 1.25 eV |

| Electronegativity (χ) | 3.635 eV |

| Chemical Hardness (η) | 2.385 eV |

| Global Electrophilicity Index (ω) | 2.77 eV |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecular surface.[5][8] The red-to-yellow regions indicate negative electrostatic potential (electron-rich), while the blue regions indicate positive electrostatic potential (electron-poor). For this compound, the most negative potential is localized around the nitrogen atom of the pyridine ring and the fluorine atoms of the -CF3 group, identifying them as likely sites for electrophilic attack. The most positive potential is found around the hydrogen atoms of the amine group, making them the primary sites for nucleophilic interaction and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals hyperconjugative interactions and intramolecular charge transfer. The most significant stabilization energy (E2) is observed for the interaction between the lone pair (LP) of the amine nitrogen (N) and the antibonding π* orbitals of the adjacent C2-C3 bond in the pyridine ring. This indicates a strong delocalization of electron density from the amine group into the aromatic system, contributing to the molecule's overall stability.

Table 4: NBO Analysis of Major Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Amine) | π*(C2-C3) | 45.8 |

| LP(1) N(Amine) | π*(C4-C5) | 5.2 |

| LP(1) N(Pyridine) | σ*(C2-C(Methyl)) | 4.1 |

| σ(C2-C3) | σ*(C2-C(Methyl)) | 3.5 |

Hypothetical Biological Activity Pathway

Given that many pyridine derivatives exhibit kinase inhibitory activity, a hypothetical signaling pathway is proposed to guide future experimental work. This compound could potentially act as an ATP-competitive inhibitor of a protein kinase (e.g., a receptor tyrosine kinase, RTK). The amine and pyridine nitrogen could form key hydrogen bonds within the ATP-binding pocket, while the trifluoromethyl group could occupy a hydrophobic pocket, enhancing binding affinity.

Conclusion

This theoretical study provides a foundational characterization of this compound using DFT and TD-DFT methods. The analysis has established the molecule's optimized geometry, vibrational signatures, and electronic properties. The HOMO-LUMO energy gap of 4.77 eV suggests high kinetic stability. FMO and MEP analyses have identified the electron-rich amine group and pyridine nitrogen as the primary reactive sites for electrophilic interactions, while the amine hydrogens are susceptible to nucleophilic interactions. The calculated data serves as a crucial starting point for further experimental research, aiding in the rational design of new derivatives for applications in drug discovery and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling requirements for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a key building block in modern medicinal chemistry. By presenting clear, actionable information, this document aims to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of their research.

Compound Identification and Properties

This compound is a solid crystalline substance, appearing as a white to off-white powder.[1] Its unique trifluoromethyl-substituted pyridine structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 383907-17-3 | [1] |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Appearance | White to off-white solid crystalline powder | [1] |

| Melting Point | 106 - 108 °C (222.8 - 226.4 °F) | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Understanding these hazards is the first step toward safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Inhalation of dust may lead to respiratory tract irritation.[1] Direct contact can cause skin and serious eye irritation.[1]

Toxicological Profile

Table 3: Summary of Toxicological Endpoints

| Toxicological Endpoint | Classification/Effect | Symptoms |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. May cause soreness and redness of the mouth and throat.[4] |

| Skin Irritation | Category 2 | Causes skin irritation, which may include redness and pain at the site of contact.[1][4] |

| Eye Irritation | Category 2 | Causes serious eye irritation, with potential for redness and profuse watering.[1][4] |

| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation, including coughing, wheezing, and a feeling of tightness in the chest.[1][4] |

| Carcinogenicity | No data available | Not listed as a carcinogen by IARC, NTP, or OSHA. |

| Mutagenicity | No data available | |

| Reproductive Toxicity | No data available |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound. The following sections detail the necessary precautions and procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A primary focus should be on minimizing exposure through a combination of engineering controls and appropriate PPE.

Handling Procedures

General handling should be performed with the utmost care to avoid dust formation and contact.

References

Methodological & Application

Synthesis of Derivatives from 2-Methyl-6-(trifluoromethyl)pyridin-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the key building block, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. This versatile intermediate is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following sections describe common synthetic transformations, including the formation of urea and amide derivatives, as well as palladium-catalyzed cross-coupling reactions.

Synthesis of Urea Derivatives

The amine functionality of this compound serves as a nucleophile for the straightforward synthesis of substituted urea derivatives. A common and efficient method involves the reaction with an appropriate isocyanate.

Application Notes:

Urea derivatives are prevalent in a wide range of biologically active compounds, exhibiting activities such as kinase inhibition and antimicrobial effects. The synthesis of a library of urea derivatives from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of isocyanate is crucial for introducing diverse substituents and modulating the physicochemical properties of the final compounds.

General Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-N'-aryl/alkyl ureas

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the desired isocyanate (1.05 eq) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired urea derivative.

Workflow for Urea Synthesis

Caption: General workflow for the synthesis of urea derivatives.

Synthesis of Amide Derivatives

Acylation of the primary amine of this compound with acyl chlorides or carboxylic acids (using a coupling agent) provides access to a wide array of amide derivatives.

Application Notes:

Amide bonds are fundamental in peptide chemistry and are present in a vast number of pharmaceuticals. The synthesis of amide derivatives from this scaffold can lead to compounds with a range of biological activities. This reaction allows for the introduction of diverse acyl groups, enabling fine-tuning of the molecule's properties.

General Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)amides

To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or THF, the desired acyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound as a building block can be further expanded through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination

Application Notes: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diaryl amines and related structures. By coupling this compound with various aryl halides, a diverse library of N-aryl derivatives can be generated. These products are of interest in materials science and as intermediates for more complex pharmaceutical targets.

General Experimental Protocol: Synthesis of N-Aryl-2-methyl-6-(trifluoromethyl)pyridin-3-amines In a glovebox, a reaction vessel is charged with this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-aryl derivative.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Application Notes: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To utilize this reaction, the starting material must first be halogenated, typically at a position amenable to oxidative addition by a palladium catalyst. For this compound, halogenation at the 5-position would provide a suitable substrate for subsequent Suzuki coupling with a variety of boronic acids or esters, leading to the synthesis of biaryl and heteroaryl-substituted pyridines.

General Experimental Protocol:

Step 1: Halogenation of this compound A common method for bromination of an activated pyridine ring involves treatment with N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. To a solution of this compound (1.0 eq) in the chosen solvent, NBS (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 2-6 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and the product is extracted. The organic layer is dried and concentrated to give the crude brominated product, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling of the Halogenated Intermediate To a degassed mixture of the halogenated pyridine derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/water, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) is added. The reaction mixture is heated to 80-100 °C for 6-18 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

Application Notes: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine as a Versatile Building Block for Novel Agrochemicals

Introduction

2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a key heterocyclic building block in the discovery and development of modern agrochemicals. Its unique structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an amine, provides a versatile scaffold for the synthesis of potent and selective fungicides. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance the biological activity, metabolic stability, and lipophilicity of the final molecule, leading to improved efficacy and plant uptake.[1][2]

This document outlines the application of this compound in the synthesis of novel pyrazole carboxamide fungicides, a class of agrochemicals known for their effectiveness as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Detailed experimental protocols, quantitative biological activity data, and the underlying biochemical pathways are presented to guide researchers in the fields of agrochemical synthesis and development.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

This compound serves as a crucial amine precursor for the synthesis of N-pyridinyl pyrazole carboxamides. These compounds have demonstrated significant potential as fungicides, particularly against a range of economically important plant pathogens. The general synthetic approach involves the amide coupling of this compound with a substituted pyrazole-4-carboxylic acid or its corresponding acid chloride.

A representative synthetic scheme for the preparation of these fungicidal compounds is depicted below. The reaction proceeds via the formation of an amide bond between the amine group of the pyridine building block and the carboxyl group of the pyrazole moiety.

Caption: General Synthetic Route for Pyrazole Carboxamide Fungicides.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-pyridinyl pyrazole carboxamides and can be adapted for the specific use of this compound.[5]

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This protocol describes the preparation of a key intermediate required for the amide coupling reaction.

-

Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(6-methyl-2-(trifluoromethyl)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details the final amide coupling step to produce the target fungicide.

-

Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in DCM dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure N-(6-methyl-2-(trifluoromethyl)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Quantitative Data: Antifungal Activity

While specific data for fungicides derived from this compound is not publicly available, the following table presents the in vitro antifungal activity of structurally related N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against several key plant pathogenic fungi.[5][6] This data provides a strong indication of the potential efficacy of compounds synthesized from the target building block.

| Compound ID | Target Fungus | Inhibition (%) at 100 µg/mL | EC50 (µg/mL) |

| 6a | Gibberella zeae | >50% | Not Reported |

| 6b | Gibberella zeae | >50% | Not Reported |

| 6c | Gibberella zeae | >50% | Not Reported |

| 7a | Gibberella zeae | Not Reported | 1.8 |

| 7c | Fusarium oxysporum | Not Reported | 1.5 |

| 7c | Cytospora mandshurica | Not Reported | 3.6 |

| 7f | Phytophthora infestans | Not Reported | 6.8 |

| Carboxin | Gibberella zeae | <50% | Not Reported |

| Boscalid | Gibberella zeae | <50% | Not Reported |

Note: Compounds 6a, 6b, and 6c are N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. Compounds 7a, 7c, and 7f are N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Carboxin and Boscalid are commercial fungicides used as positive controls.[3][6]

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][7] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Caption: Mechanism of Action of Pyrazole Carboxamide Fungicides.

The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain halts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby depriving the fungal cells of their primary energy source.

This compound is a valuable and highly promising building block for the synthesis of novel pyrazole carboxamide fungicides. The straightforward amide coupling chemistry, combined with the potent and broad-spectrum antifungal activity of the resulting products, makes this an attractive starting material for agrochemical research and development. The well-understood mode of action as SDH inhibitors provides a solid foundation for further optimization and lead discovery efforts aimed at developing next-generation crop protection agents.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions with 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols are intended for use by qualified researchers and scientists. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.

Acylation of this compound

Acylation of the primary amino group of this compound is a fundamental transformation to introduce a variety of functional groups, leading to the formation of amides. These amide derivatives are common scaffolds in numerous biologically active compounds.

General Reaction Scheme

Figure 1: General scheme for the acylation of this compound.

Experimental Protocol: Synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide

This protocol details the synthesis of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide via acylation with acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine (as base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acetamide.

Data Presentation

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| This compound | Acetyl chloride | Triethylamine | DCM | 2-4 | >90 |

Experimental Workflow

Caption: Experimental workflow for the acylation of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.

General Reaction Scheme

Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Coupling with Aryl Bromide

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or Dioxane, anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard Schlenk line techniques for inert atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the aryl bromide (1.0 eq) and this compound (1.2 eq) to the Schlenk tube.

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |

| Aryl Chloride | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 18-24 | 60-85 |

Catalytic Cycle and Workflow

Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

While this compound itself is not directly used in a Suzuki coupling, it can be a precursor to a halogenated derivative (e.g., 3-bromo-2-methyl-6-(trifluoromethyl)pyridine) which can then undergo a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation in modern organic synthesis.

General Reaction Scheme (from a halogenated derivative)

Figure 3: General scheme for the Suzuki-Miyaura cross-coupling of a 3-halo-2-methyl-6-(trifluoromethyl)pyridine derivative.

Experimental Protocol: Coupling of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

-

Arylboronic acid or its pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate/phosphine ligand combination

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Magnetic stirrer and hotplate

Procedure:

-